![molecular formula C14H12Cl2F3N5 B3035151 3-氯-6-{4-[3-氯-5-(三氟甲基)吡啶-2-基]哌嗪-1-基}哒嗪 CAS No. 303149-98-6](/img/structure/B3035151.png)

3-氯-6-{4-[3-氯-5-(三氟甲基)吡啶-2-基]哌嗪-1-基}哒嗪

描述

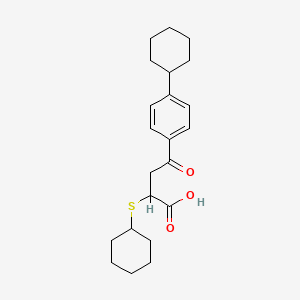

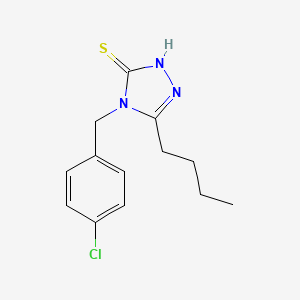

The compound 3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is a chloro-pyridazine derivative with potential pharmacological properties. It is structurally related to various biologically active compounds that have been synthesized and evaluated for their therapeutic potential in different areas of medicine, such as antiviral, anti-inflammatory, and CNS activity .

Synthesis Analysis

The synthesis of related chloro-pyridazine piperazines involves the use of 3,6-dichloropyridazine as a starting material, which is then reacted with different secondary amines to introduce the piperazine moiety . The synthesis process can vary depending on the desired substitution pattern and the specific biological target. For instance, the title compound was synthesized from 3,6-dichloropyridazine and 1-[3-(trifluoromethyl)phenyl]piperazine .

Molecular Structure Analysis

The molecular structure of the title compound features a piperazine ring flanked by a 3-chloropyridazine and a 3-trifluoromethylphenyl ring. The piperazine ring adopts a chair conformation, while the other two rings are planar . This conformation may be crucial for the biological activity of the compound as it allows for specific interactions with target proteins.

Chemical Reactions Analysis

The reactivity of chloro-pyridazine derivatives is influenced by the presence of the chloro group, which can undergo nucleophilic substitution reactions. This reactivity is utilized in the synthesis of various analogs where the chlorine atoms are displaced by secondary amines or other nucleophiles . Additionally, the piperazine moiety can undergo metabolic activation, leading to the formation of reactive intermediates, as observed in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-pyridazine derivatives, including the title compound, are influenced by the presence of the chloro and trifluoromethyl groups. These substituents can affect the lipophilicity, electronic distribution, and hydrogen bonding capacity of the molecules, which in turn can influence their pharmacokinetic and pharmacodynamic profiles . The crystal structure of the title compound is stabilized by weak intermolecular C—H⋯N hydrogen-bond interactions, which may also play a role in its solid-state properties .

科学研究应用

抗糖尿病药物开发

一项研究合成了一系列三唑-哒嗪-6-基取代的哌嗪,包括所讨论化合物的变体,以了解其作为抗糖尿病药物的潜力。这些化合物显示出显着的二肽基肽酶-4 (DPP-4) 抑制,这对于糖尿病管理至关重要。这些化合物表现出显着的抗氧化和促胰岛素活性,显示出对糖尿病治疗的希望 (Bindu、Vijayalakshmi 和 Manikandan,2019 年)。

前列腺癌治疗

该化合物的另一种衍生物,称为 AZD3514,已被确定为治疗晚期前列腺癌的潜在疗法。该化合物是一种雄激素受体下调剂,并已进入临床试验,突出了其在癌症治疗中的重要性 (Bradbury 等人,2013 年)。

结构和分子分析

该化合物已成为广泛结构分析的主题。一项研究详细介绍了它的合成并描述了它的晶体结构,其中包括一个哌嗪环和氯哒嗪和三氟甲基苯环。此类结构分析对于理解该化合物的潜在相互作用和稳定性至关重要 (Arslan、Utku、Hardcastle、Gökçe 和 Lense,2010 年)。

抗菌和抗癌活性

该化合物的各种衍生物已被合成并评估其抗菌和抗癌活性。一些衍生物对特定的细菌菌株和癌细胞系表现出有效的活性,表明它们在开发新的治疗剂方面的潜力 (Bhatt、Kant 和 Singh,2016 年)。

抗组胺和抗炎作用

该化合物还因其抗组胺活性以及对嗜酸性粒细胞浸润的抑制作用而受到研究,表明其在治疗过敏性疾病和炎症方面的潜在用途 (Gyoten、Nagaya、Fukuda、Ashida 和 Kawano,2003 年)。

表面保护和缓蚀

在不同的应用中,该化合物的某些衍生物已因其保护表面和抑制腐蚀的能力而受到研究,特别是在酸性环境中。这表明其在与金属保护相关的工业应用中的潜在用途 (Olasunkanmi、Mashuga 和 Ebenso,2018 年)。

成像和放射性示踪剂开发

该化合物的衍生物已用于正电子发射断层扫描 (PET) 成像放射性示踪剂的设计和合成,特别是用于评估在多种实体瘤中过表达的硬脂酰辅酶 A 去饱和酶-1。该应用展示了该化合物在诊断成像和癌症研究中的效用 (Silvers、Cai、Öz 和 Sun,2016 年)。

未来方向

The demand for TFMP derivatives has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

作用机制

Target of Action

The primary target of 3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in the secondary metabolism of bacteria .

Mode of Action

The compound acts as a potent inhibitor of bacterial phosphopantetheinyl transferase . It interacts with the enzyme, thereby attenuating secondary metabolism and thwarting bacterial growth .

Biochemical Pathways

The compound affects the pathways activated by phosphopantetheinyl transferases . These include the microbial fatty acid synthase (FAS) pathway, a multidomain enzyme complex that has received considerable attention for its orthogonal structural characteristics relative to the mammalian FAS system .

Result of Action

The molecular and cellular effects of the compound’s action involve the inhibition of the production of the primary membrane component palmitate and the assembly of virulence-determining components of the Gram-negative, Gram-positive, and mycobacterial cell walls . This results in the attenuation of secondary metabolism and the thwarting of bacterial growth .

属性

IUPAC Name |

3-chloro-6-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2F3N5/c15-10-7-9(14(17,18)19)8-20-13(10)24-5-3-23(4-6-24)12-2-1-11(16)21-22-12/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDMGPZAKVCYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2F3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101133299 | |

| Record name | 3-Chloro-6-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303149-98-6 | |

| Record name | 3-Chloro-6-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303149-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone](/img/structure/B3035068.png)

![2-{2-[3-(dimethylamino)phenoxy]acetyl}-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3035073.png)

![8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3035080.png)

![3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide](/img/structure/B3035084.png)

![1,3-dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3035086.png)

![4-bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B3035088.png)

![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B3035089.png)